molecular formula C7H10N2O2 B032955 4-Ethylthymine CAS No. 10557-55-8

4-Ethylthymine

Cat. No.: B032955
CAS No.: 10557-55-8
M. Wt: 154.17 g/mol
InChI Key: OXAWHRVAWZHIPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Ethylthymine, also known as 4-Ethoxy-5-methylpyrimidin-2-ol, primarily targets the DNA in cells . It is involved in the repair of oxygen alkylation damage, specifically at the O4 position of thymine . The primary role of this compound is to contribute to the mutagenic activity of alkylating agents .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation refers to the transfer of an alkyl group from one molecule to another. In the case of this compound, it contributes to the alkylation damage at the O4 position of thymine . This interaction results in changes in the DNA structure, which can lead to mutations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway, specifically the nucleotide excision repair (NER) mechanism . NER is a DNA repair mechanism that removes bulky, helix-distorting lesions from DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .

Pharmacokinetics

It is known that the compound can be incorporated into synthetic dna . This suggests that it may have the ability to penetrate cellular membranes and interact with intracellular targets. The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The primary result of this compound’s action is the induction of mutations in DNA . By contributing to alkylation damage at the O4 position of thymine, this compound can cause changes in the DNA sequence . These changes can lead to mutations, which may contribute to various biological effects, including carcinogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the compound’s incorporation into DNA can be affected by the nucleophilicity of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature.

Chemical Reactions Analysis

4-Ethoxy-5-methylpyrimidin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

6-ethoxy-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAWHRVAWZHIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909598
Record name 4-Ethoxy-5-methylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-55-8
Record name 4-Ethylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-5-methylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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